Technical Monograph: 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone
Technical Monograph: 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone
Systematic Name: 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone CAS Registry Number: 845823-05-4[1]
Executive Summary
This technical guide analyzes 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS 845823-05-4), often colloquially referred to as 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone .[1] This compound is a critical fluorinated building block in the synthesis of agrochemicals (specifically isoxazoline-class ectoparasiticides) and pharmaceutical candidates targeting kinase pathways.
Its chemical value lies in the trifluoroacetyl group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The nomenclature "tetrafluoro" can be misleading; it refers to the sum of the three fluorine atoms on the acetyl group and the single fluorine atom on the phenyl ring.[1]
Datasheet[1]
| Property | Specification |
| CAS Number | 845823-05-4 |
| IUPAC Name | 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone |
| Molecular Formula | |
| Molecular Weight | 226.56 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~180–185 °C (predicted at 760 mmHg) |
| Density | ~1.4–1.5 g/cm³ |
| Refractive Index | |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolytically unstable in basic aqueous media |
Structural Reactivity Logic
-
The
Effect: The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the carbonyl bond, making the carbonyl carbon significantly more electrophilic than in non-fluorinated acetophenones.[1] This allows for facile nucleophilic attacks, often forming stable hydrates or hemiacetals in the presence of water or alcohols.[1] -
Aromatic Deactivation: The 3-Cl, 4-F substitution pattern deactivates the ring toward electrophilic aromatic substitution (
) but activates the 4-position fluorine toward Nucleophilic Aromatic Substitution ( ) under forcing conditions, allowing for late-stage diversification.[1]
Synthetic Routes & Mechanistic Insight
While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues due to the directing conflicts of the Chloro and Fluoro substituents.[1] The Organometallic Exchange Route is the industry standard for high-purity synthesis, ensuring the acetyl group is installed exactly at position 1 relative to the halogens.[1]
Preferred Protocol: Magnesium-Halogen Exchange (Turbo Grignard)[1]
This method utilizes the commercially available precursor 4-Bromo-2-chlorofluorobenzene .[1]
Mechanism:
-
Exchange: Isopropylmagnesium chloride (
) performs a halogen-metal exchange selectively at the Bromo position (weakest C-X bond), generating the aryl Grignard species.[1] -
Acylation: The aryl Grignard attacks an electrophilic trifluoroacetyl source (e.g., Ethyl Trifluoroacetate or Trifluoroacetic Anhydride).[1]
Experimental Workflow (Step-by-Step)
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.[1]
-
Reagent Loading: Charge with 4-Bromo-2-chlorofluorobenzene (1.0 eq) and anhydrous THF (5-10 volumes). Cool to -20°C.
-
Grignard Formation: Dropwise add
(Turbo Grignard) (1.1 eq) over 30 minutes. Maintain internal temperature < -10°C.-
Why: The LiCl complex breaks Grignard aggregates, increasing the rate of exchange at lower temperatures, preventing benzyne formation or scrambling.[1]
-
-
Acylation: Cool the solution to -40°C. Add Ethyl Trifluoroacetate (1.2 eq) rapidly.
-
Why: Rapid addition prevents the formed ketone from reacting with the remaining Grignard reagent (which would form the tertiary alcohol). The
group stabilizes the tetrahedral intermediate (Weinreb-like stability), preventing over-addition until quench.[1]
-
-
Quench: Pour the reaction mixture into cold 1M HCl/Ice.
-
Workup: Extract with MTBE. Wash organic layer with brine.[1] Dry over
.[1] -
Purification: Vacuum distillation is preferred over column chromatography due to the volatility and potential hydration of the ketone on silica.
Synthesis Pathway Diagram[1]
Figure 1: Organometallic synthesis route via Turbo Grignard exchange, ensuring regioselective installation of the trifluoroacetyl group.
Pharmaceutical Applications & Reactivity[1][8]
The primary utility of CAS 845823-05-4 is as a "linchpin" intermediate for constructing trifluoromethylated heterocycles.[1]
Isoxazoline Formation (Antiparasitic Class)
This molecule is a direct analog of the key intermediate used for Sarolaner and Fluralaner (veterinary ectoparasiticides).
-
Reaction: Condensation with hydroxylamine followed by chlorination and cyclization with a styrene derivative.
-
Significance: The
group is essential for the potency of the GABA-gated chloride channel inhibition exhibited by this drug class.[1]
Kinase Inhibitor Synthesis (Condensation)
The highly electrophilic carbonyl allows for Claisen-Schmidt condensations or cyclizations with hydrazines to form pyrazoles .[1]
Protocol: Pyrazole Ring Formation
-
Reactants: CAS 845823-05-4 (1 eq) + Aryl Hydrazine (1 eq).[1]
-
Conditions: Ethanol, reflux, catalytic Acetic Acid.[1]
-
Outcome: Formation of 1-aryl-3-(3-chloro-4-fluorophenyl)-5-trifluoromethyl-pyrazole (regioselectivity is driven by the steric bulk of
vs Aryl group).[1]
Reactivity Flowchart
Figure 2: Divergent synthetic utility of the core scaffold in medicinal chemistry.[1]
Handling, Stability, and Safety (EHS)
Signal Word: WARNING
Hazard Identification
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
Special Note: Fluorinated ketones can form hydrates upon exposure to atmospheric moisture. This does not degrade the compound chemically but changes the physical state (liquid to solid) and stoichiometry.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Teflon-lined caps are recommended; avoid long-term storage in ground glass joints without grease, as fluorinated compounds can seize joints.[1]
-
Temperature: 2-8°C (Refrigerate) to minimize volatility and hydrolysis rates.
Self-Validating Purity Check
Before using this reagent in a critical step, perform a
-
Pure Ketone: Singlet around -71 to -72 ppm (
).[1] -
Hydrate (Impurity): Shifted singlet (usually upfield by ~3-5 ppm) due to the loss of the carbonyl anisotropy.
-
Correction: If hydrate is present, reflux in Toluene with a Dean-Stark trap to dehydrate back to the ketone.[1]
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Grignard/Lithium Exchange)
-
Source: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents."[1] Handbook of Functionalized Organometallics.
- Context: Describes the Turbo Grignard protocols essential for synthesizing electron-deficient acetophenones.
-
URL:[Link] (Representative protocol for halo-aryl exchange).[1]
-
-
Application in Isoxazolines (Sarolaner/Fluralaner)
-
Commercial Availability & CAS Verification
Sources
- 1. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]
- 2. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 4252-78-2: 2,2′,4′-Trichloroacetophenone | CymitQuimica [cymitquimica.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]
- 6. 845823-05-4|1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]
